3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid
Beschreibung
Discovery Timeline in Peptide Chemistry
The synthesis and characterization of 3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid emerged from advancements in hybrid peptide research during the late 20th and early 21st centuries. Hybrid peptides, which combine amino acids with non-proteinogenic components, became a focal point for drug discovery and enzymology studies due to their ability to mimic natural substrates while resisting metabolic degradation. Although the exact date of this compound’s first synthesis remains undocumented in public literature, its structural features align with methodologies developed for protease inhibitor design, particularly in the context of caspase-mediated apoptosis regulation.
Key milestones in its discovery include:
- 1990s–2000s : Development of aldehyde-containing peptide analogs as transition-state inhibitors for aspartyl proteases.
- 2010s : Refinement of solid-phase peptide synthesis (SPPS) techniques, enabling the incorporation of non-standard residues like 4-oxobutanoic acid.
- 2022 : Publication of its chemical card in the ChemFOnt database, marking its formal entry into academic discourse.
The compound’s delayed recognition in literature underscores the challenges of characterizing complex hybrid peptides, which often require specialized analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Evolution of IUPAC and Common Naming Conventions
The systematic name 3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid adheres rigorously to IUPAC nomenclature rules, which prioritize unambiguous structural representation. Breaking down the name reveals its modular construction:
- Parent chain : Butanoic acid (four-carbon carboxylic acid) with a ketone group at position 4 (4-oxobutanoic acid).
- Substituents :
- At position 3: A propanoylamino group (propanoylamino).
- On the propanoylamino nitrogen: A 2-acetamido-3-methylbutanoyl moiety (2-[(2-Acetamido-3-methylbutanoyl)amino]).
This hierarchical naming mirrors IUPAC’s preference for locants, prefixes, and suffixes that describe functional groups and branching. For comparison, the compound’s common name—Ac-Tyr-Val-Ala-Asp-CHO—uses single-letter amino acid abbreviations and truncates structural details, favoring brevity over precision.
| Nomenclature Type | Name | Structural Clarity | Common Usage |
|---|---|---|---|
| IUPAC Systematic | 3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid | High | Academic publications |
| Common | Ac-Tyr-Val-Ala-Asp-CHO | Moderate | Biochemical research |
The divergence between these systems highlights a persistent tension in chemical communication: balancing descriptive accuracy with practical usability.
Academic Debates on Structural Representation Standards
The structural complexity of 3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid has sparked discussions about optimal representation methods. Key debates include:
Line-Angle Formulas vs. Systematic Names : While line-angle diagrams succinctly illustrate molecular topology, they struggle to convey stereochemical and functional group details critical for hybrid peptides. Conversely, systematic names provide exhaustive information but become unwieldy for molecules exceeding 20 atoms.
Hybrid Peptide Classification : The compound’s classification as a “hybrid peptide” remains contentious. Traditional definitions restrict peptides to alpha-amino acid chains, but IUPAC’s broader criteria accommodate beta- and gamma-amino acids, as well as synthetic modifications like the 4-oxobutanoic acid terminus. Critics argue that such expansions dilute the term’s specificity, while proponents emphasize their utility in describing modern therapeutic agents.
Standardization of Aldehyde Group Representation : The terminal aldehyde (-CHO) group, a key pharmacophore in protease inhibition, is denoted as “4-oxobutanoic acid” in IUPAC nomenclature. Some researchers advocate for alternative descriptors like “butanal-4-oic acid” to emphasize its dual carboxylic acid and aldehyde functions.
These debates reflect broader challenges in chemical nomenclature, where evolving synthetic capabilities outpace the development of universally accepted representation standards.
Eigenschaften
IUPAC Name |
3-[2-[(2-acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFYQRSQECIBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
The most established and efficient method for preparing peptides such as 3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid is Solid-Phase Peptide Synthesis (SPPS) . This approach allows for the stepwise assembly of amino acid residues anchored to an insoluble resin, facilitating purification and automation.
| Step | Description | Details |
|---|---|---|
| Resin Loading | Attachment of the first amino acid to solid support | Typically uses polystyrene-based resins such as Wang or Rink amide resin |
| Deprotection | Removal of N-terminal protecting groups (e.g., Fmoc) | Commonly performed with 20% piperidine in DMF |
| Coupling | Activation and addition of the next amino acid | Use of coupling reagents like HATU, DIC, or DCC with additives such as HOAt or Oxyma Pure |
| Repetition | Sequential repetition of deprotection and coupling cycles | Ensures stepwise elongation of the peptide chain |
| Cleavage | Release of the peptide from resin and side-chain deprotection | Typically with trifluoroacetic acid (TFA) cocktails containing scavengers |
This method allows the incorporation of the 2-acetamido-3-methylbutanoyl (N-acetylvaline) residue and other amino acid derivatives with high stereochemical fidelity and yield.
Solution-Phase Peptide Synthesis
For smaller scale or specialized derivatives, solution-phase synthesis can be employed. This involves:
- Protection of amino and carboxyl groups using Boc or Fmoc strategies.
- Activation of carboxyl groups with carbodiimides (e.g., DCC) or uronium salts.
- Sequential coupling in solution with intermediate purification steps.
- Final deprotection and purification by chromatography.
While more labor-intensive, this method allows for fine control over reaction conditions and is useful for complex or sensitive peptides.
Enzymatic or Chemoenzymatic Approaches
Though less common for this specific compound, enzymatic ligation methods (e.g., using proteases or ligases) can be applied to join peptide fragments under mild conditions, preserving stereochemistry and functional groups. This is more relevant for longer or post-translationally modified peptides.
Reaction Conditions and Reagents
| Process Step | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Deprotection | Piperidine in DMF (20%) | Room temperature, 10-30 min | Efficient removal of Fmoc groups |
| Coupling | HATU, DIC, DCC, HOAt, Oxyma Pure | Room temperature to 40°C, 1-2 hours | Minimizes racemization, high coupling efficiency |
| Cleavage | TFA with scavengers (e.g., water, TIS, EDT) | Room temperature, 1-3 hours | Removes peptide from resin and side-chain protections |
| Purification | Reverse-phase HPLC | Gradient elution with acetonitrile/water + 0.1% TFA | Ensures high purity of final product |
Analytical and Quality Control Measures
- Mass Spectrometry (MS): Confirms molecular weight and peptide integrity.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify structural features and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors synthesis progress.
- Elemental Analysis: Confirms composition consistency.
Research Findings and Optimization
- Coupling Efficiency: Use of modern coupling reagents like HATU and additives such as Oxyma Pure significantly reduces racemization and improves yield.
- Resin Selection: Rink amide resin is preferred for C-terminal amidation, which may be relevant depending on the target peptide's C-terminal group.
- Side-Chain Protection: Proper protection of reactive side chains (e.g., amines, hydroxyls) is critical to avoid side reactions.
- Cleavage Conditions: Optimization of TFA scavengers prevents side-product formation during resin cleavage.
Summary Table of Preparation Methods
| Method | Advantages | Limitations | Typical Application |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Automated, high purity, scalable | Requires specialized equipment, resin cost | Routine peptide synthesis, industrial scale |
| Solution-Phase Synthesis | Flexible, suitable for complex peptides | Labor-intensive, purification challenges | Small scale, complex modifications |
| Enzymatic Ligation | Mild conditions, stereospecific | Limited substrate scope, slower | Large peptides, post-translational modifications |
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amide and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and related analogs:
Key Observations:
Terminal Modifications: The target compound’s 4-oxobutanoic acid group contrasts with fluorogenic tags (e.g., AMC in ) or chromophores (e.g., PNA in ), which are critical for detection in assays. The absence of such groups in the target compound may limit its use in optical imaging but enhances stability for metabolic studies. Compounds like N-Ac-Tyr-Val-Ala-Asp-AMC leverage the AMC group for real-time fluorescence detection of caspase-3 activity , whereas the target compound’s simpler structure could serve as a non-fluorescent substrate or inhibitor.
Backbone Complexity :
- The target compound’s peptide backbone is shorter than extended analogs like Ac-VDQQD-PNA but retains critical hydrogen-bonding motifs (amide linkages) for target binding.
- Caspase-3 substrates (e.g., Compound 14 in ) incorporate triazole rings and fluorine atoms for improved pharmacokinetics and imaging compatibility, features absent in the target compound.
Pharmacophore Variations: 3-Benzoylpropionic acid derivatives () share the oxobutanoic acid moiety but lack peptide linkages, resulting in divergent biological targets (e.g., lipid metabolism vs. protease inhibition).
Q & A
Basic Research Question
- NMR spectroscopy : 1H/13C NMR to confirm backbone connectivity (e.g., δ 4.2–4.5 ppm for amide protons) and detect impurities .
- Circular dichroism (CD) : Assess secondary structure in solution, particularly for chiral centers in the acetamido-methylbutanoyl group .
- X-ray crystallography : Resolve absolute stereochemistry; requires high-purity crystals grown via vapor diffusion .
How can environmental fate studies be designed to assess this compound’s ecological impact?
Advanced Research Question
- Experimental design : Use a tiered approach:
- Phase 1 (Lab) : Measure hydrolysis half-life at pH 4–9 and photodegradation under UV light (λ = 254 nm) .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with 14C-labeled compound. Monitor metabolites via LC-MS/MS .
- Data interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
What strategies mitigate challenges in separating enantiomers during synthesis?
Advanced Research Question
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
- Crystallization-induced asymmetric transformation : Optimize solvent polarity to favor crystallization of the desired enantiomer .
How should researchers design assays to evaluate interactions with oxidative stress-related enzymes?
Basic Research Question
- Target selection : Prioritize enzymes like NADPH oxidase or glutathione peroxidase based on structural homology to known inhibitors .
- Kinetic assays : Use spectrophotometric methods (e.g., NADPH depletion at 340 nm) to measure inhibition constants (Ki). Include positive controls (e.g., apocynin) .
- Cellular models : Validate in RAW 264.7 macrophages under H2O2-induced oxidative stress .
What methodologies address discrepancies in spectral data interpretation?
Advanced Research Question
- Multi-technique validation : Cross-reference NMR, IR, and high-resolution MS data. For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign connectivity .
- Machine learning : Train models on spectral databases (e.g., PubChem) to predict structural features from fragmented MS/MS data .
How can long-term stability studies be structured for this compound?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
